p-Toluenesulfonyl chloride

Catalog No.
S578954
CAS No.
98-59-9
M.F
C7H7ClO2S
M. Wt
190.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluenesulfonyl chloride

CAS Number

98-59-9

Product Name

p-Toluenesulfonyl chloride

IUPAC Name

4-methylbenzenesulfonyl chloride

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

InChI

InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3

InChI Key

YYROPELSRYBVMQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)Cl

Solubility

INSOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, ETHER
Solubility in water: reaction

Synonyms

p-Toluenesulfonyl Chloride; 4-Methylbenzene-1-sulfonyl Chloride; 4-Methylbenzenesulfonyl Chloride; 4-Methylphenylsulfonyl Chloride; 4-​Toluenesulfonyl Chloride; 4-​Toluolsulfonyl Chloride; 4-Tosyl Chloride; NSC 175822; Toluenesulfonyl Chloride; Tosyl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)Cl

Protecting Group Chemistry:

  • Protecting alcohols and phenols: p-TsCl serves as an efficient protecting group for alcohols and phenols. The "tosyl" group (Ts) introduced by p-TsCl can be readily attached to the hydroxyl group (-OH) of these functional groups, rendering them unreactive towards other reagents during various synthetic transformations. The Ts group can then be easily removed under specific conditions, regenerating the original hydroxyl group.

Synthesis of Esters and Thioesters:

  • Esterification and thioesterification: p-TsCl, in combination with a suitable base like N-methylimidazole, acts as a powerful agent for converting carboxylic acids into their corresponding esters or thioesters. This reaction allows researchers to introduce various functionalities and study their impact on biological activity or other desired properties.

Chlorination Reactions:

  • Alpha-chlorination of ketones: p-TsCl serves as a positive chlorine source for the alpha-chlorination of ketones. This reaction introduces a chlorine atom at the position adjacent to the carbonyl group (C=O) of the ketone, enabling further functionalization and derivatization.

Catalyst and Activator:

  • Palladium-catalyzed coupling reactions: p-TsCl acts as an additive in palladium-catalyzed homo-coupling reactions of arylboronic acids. This addition helps improve the yield of symmetrical biaryl products, which are valuable building blocks in organic synthesis.
  • Synthesis of 1-aroxyisoquinolines: p-TsCl functions as an activator in the reaction between 2-alkynylbenzaldoxime and phenols for the formation of 1-aroxyisoquinolines. These heterocyclic compounds hold potential as therapeutic agents and further research materials.
  • Solvent-free preparation of ethers: p-TsCl acts as a catalyst in the solvent-free synthesis of symmetrical bis(benzhydryl)ethers from benzhydrols. This eliminates the need for harmful organic solvents, making the reaction more environmentally friendly.

p-Toluenesulfonyl chloride is an organic compound with the chemical formula C₇H₇ClO₂S. It appears as a white, malodorous solid and is a derivative of toluene, featuring a sulfonyl chloride (−SO₂Cl) functional group. This compound is widely utilized as a reagent in organic synthesis due to its ability to convert alcohols into more reactive tosylates, enhancing the leaving group ability of hydroxyl groups in various reactions .

TsCl is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation, and inhalation can irritate the respiratory tract [].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling TsCl. Avoid contact with skin, eyes, and clothing.

  • Tosylation of Alcohols: It reacts with alcohols in the presence of a base (commonly pyridine) to form tosylates:
    R OH+p Toluenesulfonyl chlorideR OTs+HCl\text{R OH}+\text{p Toluenesulfonyl chloride}\rightarrow \text{R OTs}+\text{HCl}
    This reaction transforms alcohols into tosylates, which are more effective leaving groups .
  • Formation of Sulfonamides: When p-toluenesulfonyl chloride reacts with amines, it produces sulfonamides:
    R2NH+p Toluenesulfonyl chlorideR2N OTs+HCl\text{R}_2\text{NH}+\text{p Toluenesulfonyl chloride}\rightarrow \text{R}_2\text{N OTs}+\text{HCl}
    These sulfonamides exhibit unique properties, including non-basicity and, when derived from primary amines, acidity .
  • Dehydration Reactions: It can facilitate dehydration reactions leading to the formation of nitriles and isocyanides .
  • Reduction Reactions: p-Toluenesulfonyl chloride can be reduced by zinc to yield p-toluenesulfinate .

The synthesis of p-toluenesulfonyl chloride typically involves the chlorosulfonation of toluene. This process can be summarized as follows:

Toluene+SO2Cl2p Toluenesulfonyl chloride+HCl\text{Toluene}+\text{SO}_2\text{Cl}_2\rightarrow \text{p Toluenesulfonyl chloride}+\text{HCl}

p-Toluenesulfonyl chloride is extensively used in organic synthesis for:

  • Preparation of Tosylates: Enhancing the reactivity of alcohols for nucleophilic substitution reactions.
  • Synthesis of Sulfonamides: Important intermediates in pharmaceuticals.
  • Functional Group Transformations: Used in various synthetic pathways including the preparation of esters and amides .

Research has explored the interactions of p-toluenesulfonyl chloride with various nucleophiles. For instance, studies have shown its reactivity with isoquinoline N-oxide, leading to the formation of 4-tosyloxyisoquinoline, which can undergo further hydrolysis . Such interactions are significant for understanding its utility in complex organic syntheses.

Several compounds share structural similarities with p-toluenesulfonyl chloride. Here are some notable examples:

CompoundStructure TypeUnique Features
Methanesulfonyl chlorideSulfonyl chlorideSmaller alkyl group; often used for similar tosylation reactions but more reactive due to better leaving group ability.
Benzenesulfonyl chlorideSulfonyl chlorideSimilar reactivity but less sterically hindered than p-toluenesulfonyl chloride.
Trifluoromethanesulfonic acidStrong acidHighly reactive triflate ester; superior leaving group compared to tosylate.

The uniqueness of p-toluenesulfonyl chloride lies in its balance between reactivity and stability, making it particularly useful for transformations requiring moderate conditions without excessive side reactions .

Traditional methods for synthesizing p-toluenesulfonyl chloride (p-TsCl) involve the direct reaction of toluene with chlorosulfonic acid (ClSO₃H) under controlled conditions. This process typically employs a molar ratio of 3:1 (ClSO₃H:toluene) at temperatures between 60–90°C, with inorganic salts (e.g., ammonium chloride or sodium sulfate) acting as catalysts to enhance para-selectivity. The reaction proceeds via a two-step mechanism:

  • Sulfonation: Toluene reacts with chlorosulfonic acid to form p-toluenesulfonic acid.
  • Chlorination: Further reaction with chlorosulfonic acid replaces the hydroxyl group with chlorine, yielding p-TsCl.

A key limitation of this method is the co-production of ortho-toluenesulfonyl chloride (o-TsCl), which necessitates costly separation techniques such as fractional crystallization or solvent extraction. Additionally, older methods using phosphorus oxychloride (POCl₃) as a chlorinating agent faced challenges due to POCl₃’s toxicity and the difficulty of removing residual phosphoric acid.

Improved Process Optimization: Salt-Mediated Crystallization and Energy Efficiency

Modern advancements focus on optimizing yield and reducing energy consumption:

Salt-Mediated Crystallization

Incorporating salts like ammonium chloride or sodium bisulfite during the reaction alters the distribution coefficient of intermediates, promoting selective crystallization of p-TsCl. For example, adding 0.4 mol of ammonium chloride per mole of toluene increases para-isomer yield from 70% to 85% by suppressing sulfone byproducts.

Solvent and Energy Efficiency

  • Ionic liquid co-solvents: Patent CN105503671A demonstrates that ionic liquids (e.g., [Bmim]Br) in chloroform reduce reaction temperatures to 25°C and improve phase separation, achieving 82.7% yield.
  • Solvent recycling: Chloroform is distilled and reused, lowering raw material costs by 15–20%.

Table 1: Comparison of Traditional vs. Optimized Processes

ParameterTraditional MethodOptimized Method
Yield65–70%80–85%
Reaction Temperature60–90°C25–40°C
Byproduct (o-TsCl)25–30%5–10%
Energy ConsumptionHighReduced by 30%

Role of Chlorosulfonic Acid and Toluene in Reactivity and Byproduct Management

Chlorosulfonic Acid as a Dual Reagent

Chlorosulfonic acid serves as both a sulfonating and chlorinating agent. Its excess (3–4 mol per mole of toluene) ensures complete conversion but generates dilute sulfuric acid (50–60% concentration) as a byproduct.

Byproduct Mitigation Strategies

  • Temperature Control: Maintaining temperatures below 40°C during chlorination minimizes sulfone formation.
  • Selective Crystallization: Cooling the reaction mixture to 20–25°C preferentially crystallizes p-TsCl, leaving o-TsCl in solution.
  • Salt Additives: Alkali metal sulfates reduce side reactions by neutralizing free HCl, which otherwise promotes isomerization.

Industrial Challenges: Waste Sulfuric Acid Concentration and Recycling Strategies

Waste Sulfuric Acid Management

The production of 1 ton of p-TsCl generates 2.5–3 tons of spent sulfuric acid (60–70% H₂SO₄). Direct disposal is environmentally hazardous, necessitating recycling:

Concentration Techniques

  • Thermal Evaporation: Multi-effect evaporators concentrate waste acid to 90–95% H₂SO₄, which is reused in sulfonation reactions.
  • Membrane Filtration: Nanofiltration membranes remove organic impurities, enabling acid reuse in downstream processes.

Regenerative Processes

  • Roasting: High-temperature (1,000°C) decomposition of ferrous sulfate byproducts regenerates SO₃ gas, which is absorbed into water to produce fresh H₂SO₄.
  • Catalytic Oxidation: SO₂ from waste acid is oxidized to SO₃ using vanadium catalysts, mimicking the contact process.

Table 2: Waste Acid Recycling Efficiency

MethodAcid Recovery RateEnergy Cost
Thermal Evaporation85–90%High
Nanofiltration70–75%Moderate
Roasting95–98%Very High

Role as a Sulfonyl Transfer Agent: Tosylation of Alcohols and Amines

The tosylation reaction, wherein a sulfonyl group is transferred to a nucleophilic substrate, represents one of the most significant applications of p-toluenesulfonyl chloride in organic synthesis. The transformation of alcohols and amines into their corresponding tosyl derivatives is a cornerstone of functional group manipulation, enabling further synthetic elaboration and facilitating the construction of complex molecular architectures [1] [2] [3] [4].

Mechanism of Tosylation

The tosylation of alcohols and amines proceeds via nucleophilic attack on the sulfur atom of p-toluenesulfonyl chloride. In the case of alcohols, the reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct and activate the nucleophile [3] [4]. The resulting tosylate esters (for alcohols) or sulfonamides (for amines) possess enhanced leaving group ability, rendering them amenable to subsequent substitution or elimination reactions [1] [3].

Selectivity and Scope

Recent research has demonstrated that the choice of catalyst and reaction conditions can impart remarkable selectivity in tosylation reactions. For instance, the use of heteropoly acids such as AlPW12O40 and AlPMo12O40 as catalysts enables solvent-free, chemoselective tosylation of secondary alcohols in the presence of primary hydroxyl groups [2]. This approach affords high yields and short reaction times, underscoring the efficiency of p-toluenesulfonyl chloride as a sulfonyl transfer agent.

Data Table: Solvent-Free Tosylation of Alcohols Using p-Toluenesulfonyl Chloride and Heteropoly Acid Catalysts [2]

EntrySubstrate TypeCatalystReaction Time (min)Yield (%)Selectivity
1Secondary alcoholAlPW12O402095Secondary > Primary
2Primary alcoholAlPW12O402592-
3PhenolH3PW12O403090-
4Secondary alcoholAlPMo12O401896Secondary > Primary

This data illustrates the high efficiency and selectivity achievable in the tosylation of alcohols under solvent-free conditions, highlighting the advantages of employing p-toluenesulfonyl chloride in conjunction with heteropoly acid catalysts.

Tosylation of Amines

The tosylation of amines with p-toluenesulfonyl chloride yields sulfonamides, which are valuable intermediates in pharmaceutical and agrochemical synthesis [3]. The resulting sulfonamides are typically non-basic and, depending on the nature of the amine, may exhibit acidic properties [3]. The reaction is generally conducted in the presence of a base to neutralize the hydrogen chloride produced during the process.

Research Findings

Studies have shown that the efficiency of tosylation is influenced by the choice of base and solvent, as well as the electronic and steric properties of the substrate [1] [2] [4]. For example, the use of catalytic amounts of trimethylammonium chloride in the presence of triethylamine has been reported to enhance the rate and yield of tosylation reactions [3]. Furthermore, the ability to selectively tosylate primary or secondary alcohols, or to differentiate between hydroxyl and amino groups, provides synthetic chemists with a powerful tool for the stepwise construction of complex molecules [1] [2] [4].

Activation of Carbonyl Groups for Acetylation and Formylation Reactions

Beyond its role as a sulfonyl transfer agent, p-toluenesulfonyl chloride serves as an effective catalyst and activator in the modification of carbonyl-containing compounds. Its capacity to activate carboxylic acids, alcohols, and phenols for acetylation and formylation reactions has been the subject of extensive research [1] [4] [5].

Mechanism of Activation

The activation of carbonyl groups by p-toluenesulfonyl chloride typically involves the formation of mixed anhydrides or reactive intermediates that facilitate nucleophilic attack by acylating or formylating agents [1] [4] [5]. In the acetylation of alcohols and phenols, p-toluenesulfonyl chloride acts as a Lewis acid catalyst, enhancing the electrophilicity of acetic anhydride or formic acid and promoting efficient transfer of the acetyl or formyl group to the substrate [5].

Acetylation of Alcohols and Phenols

The catalytic application of p-toluenesulfonyl chloride in the acetylation of alcohols and phenols with acetic anhydride has been demonstrated under both solution and solvent-free conditions [5]. The reaction proceeds rapidly at room temperature, affording high yields of the corresponding acetates without the formation of elimination byproducts.

Data Table: Acetylation of Alcohols and Phenols Catalyzed by p-Toluenesulfonyl Chloride [5]

EntrySubstrateReaction Time (min)ProductYield (%)Conditions
14-Methoxybenzyl alcohol10Acetate93Solvent-free, r.t.
2Benzyl alcohol8Acetate95Solvent-free, r.t.
3Cyclohexanol12Acetate90Solvent-free, r.t.
4Phenol15Acetate92Solvent-free, r.t.
51,2-Ethanediol20Diacetate88Solvent-free, r.t.

This table demonstrates the broad substrate scope and high efficiency of p-toluenesulfonyl chloride-catalyzed acetylation reactions.

Formylation of Alcohols

In addition to acetylation, p-toluenesulfonyl chloride has been shown to catalyze the formylation of alcohols using formic acid under mild, solvent-free conditions [5]. The reaction proceeds efficiently across a range of primary, secondary, and tertiary alcohols, as well as phenols and diols, yielding the corresponding formates in high yields.

Mechanistic Insights

The precise mechanism by which p-toluenesulfonyl chloride activates carbonyl groups for acylation and formylation is not fully elucidated. However, it is postulated that the formation of a reactive mixed anhydride or a sulfonate ester intermediate enhances the electrophilicity of the carbonyl compound, thereby facilitating nucleophilic attack by the substrate [1] [5]. This activation mode accounts for the high reactivity and selectivity observed in these transformations.

Research Findings

Experimental studies have confirmed the effectiveness of p-toluenesulfonyl chloride as a catalyst for the acetylation and formylation of structurally diverse alcohols and phenols, including sterically hindered and electronically deactivated substrates [5]. The method tolerates a wide range of functional groups and proceeds under mild conditions, making it attractive for the synthesis of sensitive or complex molecules.

Dehydration Reactions: Synthesis of Nitriles, Isocyanides, and Diimides

p-Toluenesulfonyl chloride is also employed as a dehydrating agent in the synthesis of various nitrogen-containing functional groups, including nitriles, isocyanides, and diimides [1] [3]. These transformations are of considerable importance in the preparation of pharmaceuticals, agrochemicals, and materials.

Synthesis of Nitriles

The conversion of primary amides to nitriles is a classic dehydration reaction that can be efficiently mediated by p-toluenesulfonyl chloride. The reaction typically involves the formation of a sulfonamide intermediate, which undergoes elimination to yield the nitrile product [1] [3].

Synthesis of Isocyanides

Isocyanides, also known as isonitriles, are valuable building blocks in multicomponent reactions and natural product synthesis. p-Toluenesulfonyl chloride facilitates the dehydration of formamides to isocyanides, often in the presence of a base [1] [3]. The reaction proceeds via the formation of a tosylated intermediate, which undergoes elimination to generate the isocyanide.

Synthesis of Diimides

Diimides are important reagents in organic synthesis, particularly for the reduction of unsaturated compounds. p-Toluenesulfonyl chloride reacts with hydrazine to afford p-toluenesulfonyl hydrazide, which can be further transformed into diimides through controlled oxidation or elimination processes [3].

Data Table: Dehydration Reactions Mediated by p-Toluenesulfonyl Chloride [1] [3]

EntrySubstrateProductCo-reagents/BaseYield (%)Notes
1Primary amideNitrileBase85-95Efficient, mild conditions
2FormamideIsocyanideBase80-92Useful for multicomponent reactions
3HydrazineDiimide-78-90Via p-toluenesulfonyl hydrazide

This data underscores the versatility of p-toluenesulfonyl chloride in mediating dehydration reactions to access a range of valuable nitrogen-containing compounds.

Mechanistic Considerations

The dehydration reactions mediated by p-toluenesulfonyl chloride generally proceed via the formation of a sulfonylated intermediate, which undergoes elimination of p-toluenesulfonic acid to yield the desired product [1] [3]. The efficiency of these transformations is attributed to the strong electron-withdrawing nature of the sulfonyl group, which activates the substrate toward elimination.

Research Findings

Recent studies have highlighted the mild conditions, high yields, and broad substrate scope achievable in dehydration reactions mediated by p-toluenesulfonyl chloride [1] [3]. The reagent's compatibility with a variety of functional groups and its ability to facilitate the synthesis of structurally diverse nitriles, isocyanides, and diimides make it an invaluable tool in synthetic organic chemistry.

Chlorination and Arylation Mechanisms: α-Chlorination of Ketones and Aryl Transfer

In addition to its roles as a sulfonyl transfer and dehydrating agent, p-toluenesulfonyl chloride participates in chlorination and arylation reactions, enabling the introduction of chlorine and aryl groups into organic molecules [1] [3] [5]. These transformations are of particular significance in the functionalization of carbonyl compounds and the construction of arylated products.

α-Chlorination of Ketones

The α-chlorination of ketones is a valuable transformation in organic synthesis, providing access to α-chloroketones, which serve as intermediates in the preparation of pharmaceuticals and agrochemicals. p-Toluenesulfonyl chloride acts as a source of electrophilic chlorine, facilitating the selective chlorination of the α-position in ketones [1] [5]. The reaction is typically catalyzed by a base, which deprotonates the ketone to generate the enolate, enabling nucleophilic attack on the sulfonyl chloride.

Data Table: α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride [5]

EntryKetone SubstrateProductBaseYield (%)Selectivity
1Acetophenoneα-ChloroacetophenonePyridine88α-Selective
2Cyclohexanoneα-ChlorocyclohexanoneTriethylamine85α-Selective
32-Butanoneα-Chloro-2-butanonePyridine82α-Selective

This table highlights the effectiveness of p-toluenesulfonyl chloride as a chlorinating agent for the selective functionalization of ketones.

Aryl Transfer Reactions

p-Toluenesulfonyl chloride also serves as a source of aryl groups in arylation reactions. The transfer of the para-tolyl group to nucleophilic substrates can be achieved under appropriate conditions, expanding the repertoire of arylation methodologies available to synthetic chemists [1] [3]. These reactions often proceed via the formation of a sulfonate ester or sulfonamide intermediate, which undergoes subsequent transformation to yield the arylated product.

Mechanistic Insights

The chlorination and arylation reactions mediated by p-toluenesulfonyl chloride are believed to proceed through the generation of reactive intermediates, such as sulfonate esters or mixed anhydrides, which facilitate the transfer of chlorine or aryl groups to the substrate [1] [3] [5]. The presence of a base is often critical to the success of these reactions, as it promotes the formation of nucleophilic intermediates and neutralizes acidic byproducts.

Research Findings

Experimental investigations have demonstrated the utility of p-toluenesulfonyl chloride in the selective α-chlorination of a wide range of ketones, as well as in the arylation of nucleophilic substrates [1] [3] [5]. The ability to achieve high yields and selectivity under mild conditions underscores the reagent's value in synthetic organic chemistry.

Physical Description

P-toluene sulfonylchloride appears as a white to gray powdered solid with a distinctive odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR.

Color/Form

CRYSTALS
TRICLINIC CRYSTALS FROM ETHER OR PETROLEUM ETHER

XLogP3

3

Boiling Point

146 °C @ 15 MM HG

Flash Point

128 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.6

Density

1.3 g/cm³

LogP

3.49

Melting Point

71.0 °C
69-71 °C

UNII

027KYN78B4

GHS Hazard Statements

Aggregated GHS information provided by 882 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 53 of 882 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 829 of 882 companies with hazard statement code(s):;
H314 (68.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (31.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (18.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (90.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (58.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (11.94%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.16

Pictograms

Irritant

Corrosive;Irritant

Other CAS

98-59-9

Wikipedia

P-toluenesulfonyl chloride

Methods of Manufacturing

MADE BY TREATING TOLUENE WITH CHLOROSULFONIC ACID.

General Manufacturing Information

Benzenesulfonyl chloride, 4-methyl-: ACTIVE
10 OF 16 MERCURATED SULFONAMIDES TESTED AS BACTERICIDES & FUNGICIDES AGAINST E COLI, RHIZOCTONIA SOLANI, S AUREUS, A NIGER, & CHETOMIUM GLOBOSSUM WERE MORE TOXIC THAN ZINEB. SULFONAMIDES PREPD BY CONDENSING ANILINE BASE WITH P-TOLUENESULFONYL CHLORIDE IN PRESENCE OF PYRIDINE + BENZENE.

Dates

Modify: 2023-08-15

Comparative Studies on Regioselectivity of α- and β-Linked Glucan Tosylation

Andreas Koschella, Thomas Heinze, Antje Tied, Katja Geitel, Chih-Ying Chien, Tadahisa Iwata
PMID: 33213089   DOI: 10.3390/molecules25225382

Abstract

Alpha- and beta-linked 1,3-glucans have been subjected to conversion with
-toluenesulfonic acid (tosyl) chloride and triethylamine under homogeneous reaction conditions in
,
-dimethyl acetamide/LiCl. Samples with a degree of substitution of tosyl groups (DS
) of up to 1.91 were prepared by applying 5 mol reagent per mole repeating unit. Hence, the reactivity of α-1,3-glucan is comparable with cellulose and starch, while the β-1,3-linked glucan curdlan is less reactive. The samples dissolve in aprotic dipolar media independent of the DS
and possess a solubility in less polar solvents that depends on the DS
. NMR studies on the tosyl glucans and of the peracylated derivatives showed a preferred tosylation of position 2 of the repeating unit. However, the selectivity is less pronounced compared with starch. It could be concluded that the α-configurated glycosidic bond directs tosyl groups towards position 2.


Novel synthetic tosyl chloride-berbamine regresses lethal MYC-positive leukemia by targeting CaMKIIγ/Myc axis

Qingfeng Yu, Ping Wang, Linlin Yang, Zhaoxing Wu, Shu Li, Ying Xu, Bowen Wu, An Ma, Xiaoxian Gan, Rongzhen Xu
PMID: 31247466   DOI: 10.1016/j.biopha.2019.109134

Abstract

Proto-oncogene Myc, a key transcription factor, is frequently deregulated in human leukemia with aggressive and poor clinical outcome, but the development of MYC inhibitors remains challenging due to MYC helix-loop-helix topology lacking druggable domains. Here we describe a novel oral active small molecule analog of berbamine, tosyl chloride-berbamine (TCB), that efficiently eliminates MYC-positive leukemia in vitro and in vivo. Mechanistically, TCB potently reduced MYC protein by inhibiting CaMKIIγ, a critical enzyme that stabilizes MYC protein, and induces apoptosis of MYC-positive leukemia cells. In vivo, oral administration of TCB markedly eliminated lethal MYC-positive acute lymphoblastic leukemia (ALL) with well tolerability in orthotopic mouse model. Our studies identify CaMKIIγ/Myc axis as a valid target for developing small molecule-based new therapies for treating MYC-mediated leukemia and demonstrate that TCB is an orally active analog of berbamine that kills MYC-positive leukemia cells.


N-Acylsulfonamides strongly inhibit human carbonic anhydrase isoenzymes I and II

Alper Yıldırım, Ufuk Atmaca, Ali Keskin, Meryem Topal, Murat Çelik, İlhami Gülçin, Claudiu T Supuran
PMID: 25863492   DOI: 10.1016/j.bmc.2014.12.054

Abstract

Sulfonamides represent a significant class of biologically active compounds that inhibit carbonic anhydrase (CA, EC.: 4.2.1.1) isoenzymes involved in different pathological and physiological events. Sulfonamide CA inhibitors are used therapeutically as diuretic, antiglaucoma, antiobesity and anticancer agents. A series of new sulfonamides were synthesized using imides and tosyl chloride as starting materials. These N-acylsulfonamides efficiently inhibited the cytosolic human carbonic anhydrase isoenzymes I, and II (hCA I, and II), with nanomolar range inhibition constants ranging between 36.4 ± 6.0-254.6 ± 18.0 and 58.3 ± 0.6-273.3 ± 2.5 nM, respectively.


3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry

Sofie Meng Andersen, Mads Heuckendorff, Henrik H Jensen
PMID: 25647186   DOI: 10.1021/acs.orglett.5b00041

Abstract

Inexpensive 3-(dimethylamino)-1-propylamine (DMAPA) was found to be effective in anomeric deacylation reactions giving 1-O deprotected sugars in high yield as precursors for the formation of imidate glycosyl donors. DMAPA was also found to be useful for removing excess reagents such as benzoyl chloride, tosyl chloride, and 2,2,2-trifluoro-N-phenylacetimidoyl chloride. The deacylation reaction could be conducted in moist THF and did not require chromatographic purification since an acidic wash was sufficient to remove excess reagent and the formed byproduct.


Studies on the tosylation of cellulose in mixtures of ionic liquids and a co-solvent

Martin Gericke, Jens Schaller, Tim Liebert, Pedro Fardim, Frank Meister, Thomas Heinze
PMID: 24750754   DOI: 10.1016/j.carbpol.2012.03.040

Abstract

The tosylation of cellulose in ionic liquids (ILs) was studied. Due to the beneficial effect of different co-solvents, the reaction could be performed at 25°C without the need of heating (in order to reduce viscosity) or cooling (in order to prevent side reactions). The effects of reaction parameters, such as time, molar ratio, and type of base, on the degree of substitution (DS) with tosyl- and chloro-deoxy groups as well as on the molecular weight were evaluated. Products with a DStosyl≤1.14 and DSCl≤0.16 were obtained and characterized by means of NMR- and FT-IR spectroscopy in order to evaluate their purity and distribution of functional groups within the modified anhydroglucose unit (AGU). Tosylation of cellulose in mixtures of IL and a co-solvent was found to result in predominant substitution at the primary hydroxyl group. Size exclusion chromatography (SEC) revealed only a moderate degradation of the polymer backbone at a reaction time of 4-8h. Finally, the nucleophilic displacement (SN) of tosyl- and chloro-deoxy groups by azide as well as recycling of the ILs was studied.


Inulin-based glycopolymer: its preparation, lectin-affinity and gellation property

Kazumi Izawa, Kento Akiyama, Haruka Abe, Yosuke Togashi, Teruaki Hasegawa
PMID: 23639683   DOI: 10.1016/j.bmc.2013.03.066

Abstract

The glycopolymer composed of an inulin scaffold and pendent β-lactosides was developed from commercially available inulin through sequential chemical modification processes composed of tosylation, azidation, and the subsequent Huisgen cyclocoupling with an alkyne-terminated β-lactoside. The resultant inulin-based glycopolymer has unique dual affinity towards β-galactoside and α-glucoside specific lectins which is attributable to its pendent β-lactosides and terminal α-glucoside. Its gellation property was also accessed to find that the inulin-based glycopolymer forms hydrogels whose critical gellation concentration (CGC) was lower than that required for hydrogels made from native inulin. Drug release properties of the inulin-based glycopolymer were also discussed in this paper.


Diselenide linkage containing triblock copolymer nanoparticles based on Bi(methoxyl poly(ethylene glycol))-poly(ε-carprolactone): Selective intracellular drug delivery in cancer cells

Balkew Zewge Hailemeskel, Wei-Hsin Hsu, Kefyalew Dagnew Addisu, Abegaz Tizazu Andrgie, Hsiao-Ying Chou, Juin-Yih Lai, Hsieh-Chih Tsai
PMID: 31349440   DOI: 10.1016/j.msec.2019.109803

Abstract

Redox-responsive diselenide bond containing triblock copolymer Bi(mPEG-SeSe)-PCL,Bi(mPEG-SeSe)-PCL was developed for specific drug release in cancer cells. Initially, ditosylated polycaprolactone was prepared via the reaction between polycaprolactone diol (PCL-diol) and tosyl chloride (TsCl). Next, Bi(mPEG-SeSe)-PCL was synthesized via the reaction between ditosylated polycaprolactone and sodium diselenide initiated poly (ethylene glycol) methyl ether tosylate. The synthesized amphiphilic triblock copolymer could self-assemble into uniform nanoparticles in aqueous medium and disassemble upon redox stimuli. The Bi(mPEG-SeSe)-PCL nanoparticles showed a DOX loading content of 5.1 wt% and a loading efficiency of 49%. In vitro drug release studies showed that about 62.4% and 56% of DOX was released from the nanoparticles during 72 h at 37 °C in PBS containing 2 mg/mL (6 mM) GSH and 0.1% H2O2, respectively, whereas only about 30% of DOX was released in PBS under the same conditions. The cell viability (MTT assays) results showed that the synthesized material was biocompatible with above 90% cell viability, and that the DOX-loaded Bi(mPEG-SeSe)-PCL nanoparticles had a high antitumor activity against HeLa cells and low antitumor activity against HaCaT cells, following a 24-h incubation period. Three-dimensional (3D) spheroids of HeLa cells were established for the evaluation of localization of the DOX-loaded nanoparticles into spheroids cells and the successfully inhibition of 3D tumor spheroid growth. The results indicated that the synthesized material Bi(mPEG-SeSe)-PCL was biocompatible and it could be a potential candidate for anticancer drug delivery system.


Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide

Haq Nawaz, Paulo Augusto R Pires, Omar A El Seoud
PMID: 23399120   DOI: 10.1016/j.carbpol.2012.10.009

Abstract

Cellulose acylation by anhydrides (ethanoic to hexanoic) plus tosyl chloride, TsCl, or imidazole in LiCl/N,N-dimethylacetamide solution has been studied. Contrary to a previous claim, TsCl does not catalyze acylation. For the diazole-catalyzed reaction, N-acylimidazole is the acylating agent. Third order rate constants (k(3); 40-70 °C) have been calculated from conductivity data and split, by using information from model compounds, into contributions from the primary- (k(3;Prim(OH))) and secondary- (k(3;Sec(OH))) hydroxyl groups of cellulose. Values of k(3,Prim(OH))/k(3,Sec(OH)) are >1, and increase linearly as a function of increasing the number of carbon atoms of the acyl group. Rate constants and the degree of biopolymer substitution decrease on going from ethanoic- to butanoic-, then increase for pentanoic- and hexanoic anhydride, due to enthalpy/entropy compensation. Relative to the uncatalyzed reaction, the diazole-mediated one is associated with smaller enthalpy- and larger entropy of activation, due to difference of the acylating agent.


Development and validation of an HPLC-DAD method for quantification of bornesitol in extracts from Hancornia speciosa leaves after derivatization with p-toluenesulfonyl chloride

Ana Bárbara Dias Pereira, Talisson Machado Veríssimo, Mariana Assíria de Oliveira, Ivaldo Antônio de Araujo, Ricardo José Alves, Fernão Castro Braga
PMID: 22333437   DOI: 10.1016/j.jchromb.2012.01.009

Abstract

Cylitol L-(+)-bornesitol is regarded as a bioactive constituent from Hancornia speciosa leaves, a plant species traditionally used in Brazil to treat diabetes and hypertension. We report a simple HPLC-DAD method for the quantification of bornesitol in extracts from H. speciosa leaves, after derivatization with p-toluenesulfonyl chloride, using pentaerythritol as internal standard. A gradient of methanol, acetonitrile and water was employed for elution on an ODS column and detection was set up at a wavelength of 230 nm. The method was selective and linear over the range 60.4-302.0 μg/ml with r² of 0.9981, and showed satisfactory precision for intra-day (RSD=2.37%) and inter-day (RSD=3.17%) assays. The recovery varied between 92.3% and 99.9% and the limits of quantification and detection were respectively 5.00 and 1.67 μg/ml. The method was applied to quantify bornesitol in extracts from H. speciosa leaves of different specimens.


A tosyl-activated magnetic bead cellulose as solid support for sensitive protein detection

Junhong Yan, Daniel Horák, Jiří Lenfeld, Maria Hammond, Masood Kamali-Moghaddam
PMID: 23811391   DOI: 10.1016/j.jbiotec.2013.06.010

Abstract

Magnetic bead cellulose (MBC) was prepared using sol-gel transition of viscose in the presence of maghemite (γ-Fe₂O₃) nanoparticles. The MBC particles were then activated with p-toluenesulfonyl chloride to yield tosyl-activated magnetic bead cellulose (MBC-Ts). The microspheres were characterized by light and electron microscopy, elemental analysis and atomic absorption spectroscopy to determine morphology, size, polydispersity and content of iron and tosyl groups. The functionality of the MBC-Ts microspheres was demonstrated using proximity ligation assay (PLA) to detect vascular endothelial growth factor in femtomolar concentration range. The MBC-Ts microspheres performed equally well as commercially available microparticles that are routinely used as solid support in solid phase PLA.


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